molecular formula C29H30ClNO2 B14689531 Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride CAS No. 25439-45-6

Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride

Cat. No.: B14689531
CAS No.: 25439-45-6
M. Wt: 460.0 g/mol
InChI Key: CTBOPQHCIAWTSA-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride: is a chemical compound with the molecular formula C29H29NO2.ClH and a molecular weight of 460.01 . This compound is known for its unique structure, which includes a pyrrolidine ring and an indeno-furan moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride involves multiple steps. The key steps include the formation of the indeno-furan moiety and its subsequent attachment to the pyrrolidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

    Indeno-furan derivatives: Compounds with similar indeno-furan moieties.

Uniqueness: Pyrrolidine, 1-(2-(p-(6,7-dihydro-2-phenyl-5H-indeno(5,6-b)furan-3-yl)phenoxy)ethyl)-, hydrochloride is unique due to its specific combination of a pyrrolidine ring and an indeno-furan moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

25439-45-6

Molecular Formula

C29H30ClNO2

Molecular Weight

460.0 g/mol

IUPAC Name

1-[2-[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)phenoxy]ethyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C29H29NO2.ClH/c1-2-7-22(8-3-1)29-28(26-19-23-9-6-10-24(23)20-27(26)32-29)21-11-13-25(14-12-21)31-18-17-30-15-4-5-16-30;/h1-3,7-8,11-14,19-20H,4-6,9-10,15-18H2;1H

InChI Key

CTBOPQHCIAWTSA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC4=C3C=C5CCCC5=C4)C6=CC=CC=C6.Cl

Origin of Product

United States

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